molecular formula C28H38O8 B1251757 4'-oxomacrophorin D

4'-oxomacrophorin D

Cat. No. B1251757
M. Wt: 502.6 g/mol
InChI Key: TZHODXJMZGQSQM-PWMRZZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-oxomacrophorin D is a natural product found in Penicillium gladioli with data available.

Scientific Research Applications

Immunomodulatory Potential

4'-Oxomacrophorin D, derived from the Ascomycete Eupenicillium crustaceum, has been identified as an immunosuppressive component. This compound, along with 4'-oxomacrophorin A, was isolated based on its immunomodulatory activity. The absolute structures of these compounds, including 4'-oxomacrophorin D, were determined through chemical correlation with macrophorin D, and the absolute configuration of the HMG moiety in macrophorin D was revised from 3R to 3S (Fujimoto et al., 2001).

Synthetic Applications

In the realm of synthetic chemistry, 4'-oxomacrophorin D, along with other related compounds like macrophorin A and 1' epi-craterellin A, has been the focus of total synthesis studies. This research is significant for the development of novel hybrid natural products. The synthesis approach adopted in these studies involved a sacrificial Diels–Alder–retro Diels–Alder method to control regio- and stereoselectivity (Garai & Mehta, 2014).

Bioactive Properties

4'-Oxomacrophorin D is a part of a broader group of compounds known for their bioactive properties. Research in this area includes the study of antimicrobial activities of new compounds isolated from endophytes, like Microdiplodia sp. TT-12. Although 4'-oxomacrophorin D was not directly mentioned in this study, the research on similar compounds provides valuable insights into the potential applications of 4'-oxomacrophorin D in antimicrobial contexts (Shiono et al., 2015).

properties

Product Name

4'-oxomacrophorin D

Molecular Formula

C28H38O8

Molecular Weight

502.6 g/mol

IUPAC Name

(3S)-5-[[(1S,6R)-6-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C28H38O8/c1-16-7-8-19-25(2,3)9-6-10-27(19,5)18(16)12-28-20(29)11-17(23(33)24(28)36-28)15-35-22(32)14-26(4,34)13-21(30)31/h11,18-19,24,34H,1,6-10,12-15H2,2-5H3,(H,30,31)/t18-,19-,24+,26-,27+,28-/m0/s1

InChI Key

TZHODXJMZGQSQM-PWMRZZKKSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)COC(=O)C[C@](C)(CC(=O)O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)COC(=O)CC(C)(CC(=O)O)O)C)C

synonyms

4'-oxomacrophorin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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